molecular formula C10H14N2O B175902 (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine CAS No. 161417-13-6

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

Cat. No.: B175902
CAS No.: 161417-13-6
M. Wt: 178.23 g/mol
InChI Key: JJOYHYAHTVBNEQ-VIFPVBQESA-N
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Description

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a chemical compound known for its unique structure and potential applications in various fields. It consists of an azetidine ring attached to a methoxy group and a methylpyridine moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine derivatives under specific conditions. One common method includes the use of azetidine-2-carboxylic acid, which is first converted to its corresponding azetidine-2-ylmethanol. This intermediate is then reacted with 2-methylpyridine in the presence of a base such as sodium hydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound is primarily studied for its role as a selective ligand for nAChRs, which are implicated in various neurological functions and disorders. Notably, it has been shown to exhibit high binding affinity for the α4β2 subtype of nAChRs, which is significant in the context of addiction therapies.

Binding Affinity and Selectivity

  • High Affinity : Research indicates that (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine demonstrates a binding affinity (K_i) of approximately 12 nM for α4β2 nAChRs, making it a potent candidate for further studies .
  • Selectivity : The compound shows a greater than 1,000-fold selectivity for α4β2 over other subtypes such as α3β4 and α7, which is crucial for minimizing side effects associated with broader receptor activation .

Applications in Addiction Treatment

One of the most promising applications of this compound lies in its potential to treat alcohol use disorders and nicotine addiction.

Alcohol Consumption Reduction

  • Studies have demonstrated that analogs of this compound can significantly reduce alcohol intake in animal models. Specifically, compounds similar to sazetidine-A, which includes this compound, have been shown to decrease alcohol consumption effectively .

Nicotine Dependency

  • The compound's mechanism involves desensitization of nAChRs without agonist-like activity, positioning it as a "silent desensitizer." This characteristic may help mitigate withdrawal symptoms associated with nicotine cessation .

Neuropharmacological Insights

The interactions of this compound with nAChRs extend beyond addiction treatment into cognitive enhancement and neuroprotection.

Cognitive Enhancement

  • Research has indicated that compounds targeting nAChRs can improve cognitive functions such as memory and attention. For instance, certain analogs have been linked to enhanced working memory performance in preclinical studies using macaques .

Neuroprotective Effects

  • The ability of this compound to modulate dopamine release through nAChR activation suggests potential applications in neurodegenerative diseases where dopaminergic signaling is compromised .

Case Studies and Research Findings

Study ReferenceFindings
PMC3809750Demonstrated significant reduction in alcohol intake using sazetidine-A analogs; highlighted the importance of receptor desensitization .
PMC2682277Explored the concept of "silent desensitizers" and their potential to selectively modulate nAChR activity without traditional agonist effects .
ACS PublicationsInvestigated the synthesis and binding properties of related compounds, confirming high affinity for nAChRs .

Mechanism of Action

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methylpyridine groups contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is unique due to its specific combination of an azetidine ring and a methoxy-methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Interaction with Nicotinic Acetylcholine Receptors

Research has shown that this compound exhibits high affinity for the α4β2 nAChR subtype. In binding assays, it demonstrated a Ki value of approximately 12 nM, indicating strong receptor interaction. This is comparable to other known ligands such as sazetidine-A, which has a Ki value of 0.062 nM for the same receptor subtype .

The compound's selectivity is noteworthy; it shows over 1,000-fold selectivity for α4β2 over other subtypes like α3β4 and α7 . This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. The presence of the azetidinyl group and the methyl substituent on the pyridine ring are essential for maintaining high binding affinity and selectivity. For instance, replacing the methyl group with larger or more electronegative groups resulted in decreased binding affinities .

CompoundKi (nM)Selectivity (α4β2 vs. other subtypes)
This compound12>1000-fold
Sazetidine-A0.06231,000-fold

Antidepressant and Anxiolytic Effects

In vivo studies have indicated that compounds structurally related to this compound can reduce nicotine self-administration and improve performance in attention tests. These findings suggest potential antidepressant and anxiolytic effects .

Anticancer Activity

The azetidinone framework has been associated with various biological activities, including anticancer properties. A study on azetidinone derivatives revealed moderate cytostatic activity against several cancer cell lines . Further investigations into related compounds have shown promising results against specific cancers, highlighting the potential of this compound as a candidate for anticancer drug development.

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective potential of nAChR ligands. Compounds targeting nAChRs have been shown to exert neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate nAChRs positions it as a candidate for further studies in this domain .

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYHYAHTVBNEQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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